molecular formula C9H13ClN2 B1395206 N-(Tert-butyl)-6-chloro-2-pyridinamine CAS No. 791095-83-5

N-(Tert-butyl)-6-chloro-2-pyridinamine

Cat. No.: B1395206
CAS No.: 791095-83-5
M. Wt: 184.66 g/mol
InChI Key: HFUKSNJAEZUXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-6-chloro-2-pyridinamine is an organic compound characterized by a tert-butyl group attached to a nitrogen atom, a chlorine atom at the 6th position, and an amine group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-6-chloro-2-pyridinamine typically involves the reaction of 6-chloro-2-pyridineamine with tert-butylamine. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by deprotection under acidic conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-6-chloro-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include substituted pyridines, N-oxide derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Tert-butyl)-6-chloro-2-pyridinamine is unique due to the combination of the tert-butyl group and the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

IUPAC Name

N-tert-butyl-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUKSNJAEZUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tert-butyl)-6-chloro-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N-(Tert-butyl)-6-chloro-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
N-(Tert-butyl)-6-chloro-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
N-(Tert-butyl)-6-chloro-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
N-(Tert-butyl)-6-chloro-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
N-(Tert-butyl)-6-chloro-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.